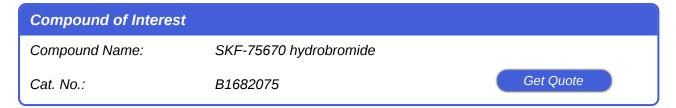


# A Comparative Guide to the Specificity and Selectivity of SKF-75670 Hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine D1 receptor partial agonist, **SKF-75670 hydrobromide**, with other notable D1 receptor agonists: SKF-38393, SKF-81297, and Fenoldopam. The information presented herein is intended to facilitate research and development efforts by offering a comprehensive overview of the binding and functional profiles of these compounds.

## **Summary of Receptor Binding Affinity**

The following table summarizes the binding affinities (Ki, nM) of SKF-75670 and comparator compounds at various dopamine, serotonin, and adrenergic receptors. Lower Ki values indicate higher binding affinity. Data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) database to ensure consistency.



Receptor	SKF-75670 (Ki, nM)	SKF-38393 (Ki, nM)	SKF-81297 (Ki, nM)	Fenoldopam (Ki, nM)
Dopamine D1	1.2	1.1	0.25	0.8
Dopamine D2	1600	3400	120	290
Dopamine D3	800	2500	150	230
Dopamine D4	400	1200	80	150
Dopamine D5	2.5	0.7	0.4	1.6
Serotonin 5- HT1A	>10000	>10000	2500	3000
Serotonin 5- HT2A	350	800	150	200
Serotonin 5- HT2C	1200	2000	400	500
Alpha-1 Adrenergic	800	1500	300	400
Alpha-2 Adrenergic	2000	3000	600	800

## **Functional Selectivity Profile**

SKF-75670 and related benzazepines exhibit functional selectivity, also known as biased agonism. This means they can differentially activate downstream signaling pathways upon binding to the D1 receptor. The primary signaling pathway for D1 receptors involves the activation of Gs protein, leading to an increase in cyclic AMP (cAMP). Another important pathway involves the recruitment of  $\beta$ -arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling cascades.

A study by Conroy et al. (2015) demonstrated that SKF-75670, along with SKF-38393, are G protein-biased agonists at the human D1 receptor.[1] They effectively stimulate cAMP production but fail to promote β-arrestin recruitment.[1] In contrast, they act as full agonists at the closely related D5 receptor without this signaling bias.[1]

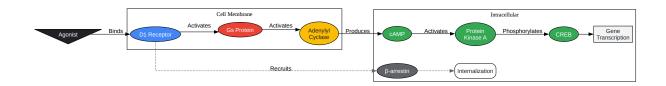


The following table summarizes the available functional data for these compounds. It is important to note that this data is compiled from various sources and direct comparison should be made with caution due to potential inter-laboratory variability.

Compound	D1 cAMP Production (EC50, nM)	D1 cAMP Intrinsic Activity (%)	D1 β-arrestin Recruitment	Reference
SKF-75670	~10	Partial Agonist	No recruitment	[1]
SKF-38393	~15	Partial Agonist	No recruitment	[1]
SKF-81297	~1.4	Full Agonist	Yes	[2]
Fenoldopam	~5	Partial Agonist	Yes	[3]

## **Signaling Pathways and Experimental Workflows**

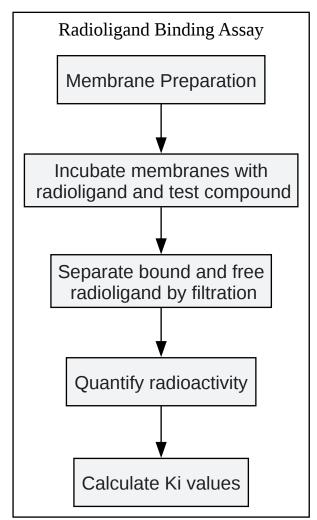
To visualize the concepts discussed, the following diagrams were generated using Graphviz.

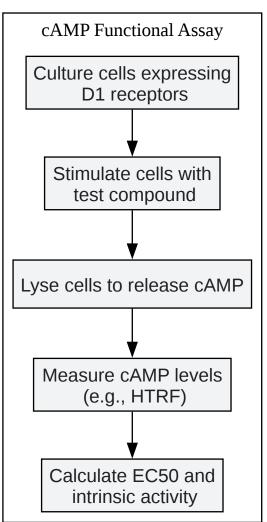


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Caption: Dopamine D1 Receptor Signaling Pathway.







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### References

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